Cas no 95727-77-8 (1-Butanone,1-(2,6-difluorophenyl)-)
1-Butanone,1-(2,6-difluorophenyl)- is a fluorinated ketone derivative characterized by its unique structural features, including a difluorophenyl group attached to a butanone backbone. This compound is of interest in synthetic organic chemistry due to its potential as an intermediate in the preparation of pharmaceuticals, agrochemicals, and specialty materials. The presence of fluorine atoms enhances its reactivity and stability, making it suitable for selective transformations such as nucleophilic substitutions or coupling reactions. Its well-defined molecular structure allows for precise modifications, facilitating the development of target molecules with tailored properties. The compound's compatibility with various reaction conditions further underscores its utility in advanced chemical synthesis.
95727-77-8 structure
Product Name:1-Butanone,1-(2,6-difluorophenyl)-
CAS No:95727-77-8
MF:C10H10F2O
MW:184.182610034943
CID:799741
PubChem ID:523154
Update Time:2025-05-26
1-Butanone,1-(2,6-difluorophenyl)- Chemical and Physical Properties
Names and Identifiers
-
- 1-Butanone,1-(2,6-difluorophenyl)-
- 1-(2,6-Difluorophenyl)-1-butanone
- 1-(2,6-DIFLUOROPHENYL)BUTAN-1-ONE
- N14037
- 2',6'-Difluorobutyrophenone
- MFCD00042471
- 1-(2,6-Difluorophenyl)-1-butanone #
- 2,6-Difluorobutyrophenone
- SCHEMBL6601459
- AKOS009157741
- FT-0610655
- 95727-77-8
- 2 6-DIFLUOROBUTYROPHENONE
- 1-Butanone, 1-(2,6-difluorophenyl)-
- DB-057601
-
- Inchi: 1S/C10H10F2O/c1-2-4-9(13)10-7(11)5-3-6-8(10)12/h3,5-6H,2,4H2,1H3
- InChI Key: MNDPYRXCTIANDJ-UHFFFAOYSA-N
- SMILES: FC1C=CC=C(C=1C(CCC)=O)F
Computed Properties
- Exact Mass: 184.06997126g/mol
- Monoisotopic Mass: 184.06997126g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 172
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 17.1Ų
Experimental Properties
- Density: 1.134
- Boiling Point: 219.6°C at 760 mmHg
- Flash Point: 82.6°C
- Refractive Index: 1.472
1-Butanone,1-(2,6-difluorophenyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1622649-250mg |
1-(2,6-Difluorophenyl)butan-1-one |
95727-77-8 | 98% | 250mg |
¥1503.00 | 2024-04-23 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1622649-1g |
1-(2,6-Difluorophenyl)butan-1-one |
95727-77-8 | 98% | 1g |
¥3949.00 | 2024-04-23 | |
| Apollo Scientific | PC31565-100mg |
1-(2,6-difluorophenyl)butan-1-one |
95727-77-8 | 100mg |
£170.00 | 2025-02-21 | ||
| Apollo Scientific | PC31565-250mg |
1-(2,6-difluorophenyl)butan-1-one |
95727-77-8 | 250mg |
£289.00 | 2025-02-21 | ||
| Apollo Scientific | PC31565-1g |
1-(2,6-difluorophenyl)butan-1-one |
95727-77-8 | 1g |
£776.00 | 2025-02-21 | ||
| 1PlusChem | 1P01CUOM-100mg |
1-(2,6-difluorophenyl)butan-1-one |
95727-77-8 | 97% | 100mg |
$114.00 | 2024-04-19 | |
| 1PlusChem | 1P01CUOM-250mg |
1-(2,6-difluorophenyl)butan-1-one |
95727-77-8 | 97% | 250mg |
$193.00 | 2024-04-19 | |
| 1PlusChem | 1P01CUOM-1g |
1-(2,6-difluorophenyl)butan-1-one |
95727-77-8 | 97% | 1g |
$500.00 | 2024-04-19 | |
| A2B Chem LLC | AW78454-100mg |
1-(2,6-difluorophenyl)butan-1-one |
95727-77-8 | 97% | 100mg |
$141.00 | 2024-07-18 | |
| A2B Chem LLC | AW78454-250mg |
1-(2,6-difluorophenyl)butan-1-one |
95727-77-8 | 97% | 250mg |
$232.00 | 2024-07-18 |
1-Butanone,1-(2,6-difluorophenyl)- Related Literature
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
-
R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
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